molecular formula C11H9NO4 B13533458 7-(methoxycarbonyl)-1H-indole-3-carboxylic acid

7-(methoxycarbonyl)-1H-indole-3-carboxylic acid

Cat. No.: B13533458
M. Wt: 219.19 g/mol
InChI Key: XAMKUGNJUMMYFY-UHFFFAOYSA-N
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Description

7-(Methoxycarbonyl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities This particular compound features a methoxycarbonyl group at the 7-position and a carboxylic acid group at the 3-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methoxycarbonyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the indole core, which undergoes functionalization to introduce the methoxycarbonyl and carboxylic acid groups. The process may involve steps such as nitration, reduction, esterification, and hydrolysis. For example, the nitration of indole can be followed by reduction to form the corresponding amine, which is then esterified with methoxycarbonyl chloride. Finally, hydrolysis of the ester yields the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(Methoxycarbonyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce new functional groups at specific positions on the indole ring.

Scientific Research Applications

7-(Methoxycarbonyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(methoxycarbonyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Lacks the methoxycarbonyl group at the 7-position.

    7-Methoxyindole-3-carboxylic acid: Similar structure but with a methoxy group instead of a methoxycarbonyl group.

    Indole-3-acetic acid: A well-known plant hormone with a carboxylic acid group at the 3-position but no methoxycarbonyl group.

Uniqueness

7-(Methoxycarbonyl)-1H-indole-3-carboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups on the indole ring. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

7-methoxycarbonyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-16-11(15)7-4-2-3-6-8(10(13)14)5-12-9(6)7/h2-5,12H,1H3,(H,13,14)

InChI Key

XAMKUGNJUMMYFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC=C2C(=O)O

Origin of Product

United States

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